Cas no 57105-58-5 (3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid)

57105-58-5 structure
Nom du produit:3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid
Numéro CAS:57105-58-5
Le MF:C9H12O5
Mégawatts:200.18858
MDL:MFCD24480191
CID:1600900
PubChem ID:3044353
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid hydrogen 2-methyl ester
- 3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid
- EN300-222627
- 7-Oxa-bicyclo [2,2,1]heptane-2,3-dicarboxylic acid monomethyl ester
- Methyl 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylate
- SCHEMBL2332679
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, monomethyl ester (9CI)
- Endothal-monomethyl
- Methyl hydrogen 3,6-endoxohexahydrophthalate
- 3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 57105-58-5
- 7-Oxa-bicyclo[2,2,1]heptane-2,3-dicarboxylic acid monomethyl ester
- RTYHOZSKZMLUKB-UHFFFAOYSA-N
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, monomethyl ester
- Z1508928884
- AKOS027196595
- DTXSID40972575
- 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylicacid
-
- MDL: MFCD24480191
- Piscine à noyau: InChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)
- La clé Inchi: RTYHOZSKZMLUKB-UHFFFAOYSA-N
- Sourire: COC(=O)C1C2CCC(C1C(=O)O)O2
Propriétés calculées
- Qualité précise: 200.06846
- Masse isotopique unique: 200.068
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 274
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.1
- Surface topologique des pôles: 72.8Ų
Propriétés expérimentales
- Dense: 1.37
- Point d'ébullition: 339.4°C at 760 mmHg
- Point d'éclair: 137.1°C
- Indice de réfraction: 1.519
- Le PSA: 72.83
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222627-0.5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.5g |
$465.0 | 2023-09-16 | |
Enamine | EN300-222627-0.05g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.05g |
$407.0 | 2023-09-16 | |
Enamine | EN300-222627-1.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 1g |
$1214.0 | 2023-05-01 | ||
Enamine | EN300-222627-10g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 10g |
$2085.0 | 2023-09-16 | |
1PlusChem | 1P00F161-250mg |
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid hydrogen 2-methyl ester |
57105-58-5 | 90% | 250mg |
$615.00 | 2023-12-16 | |
Enamine | EN300-222627-2.5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 2.5g |
$949.0 | 2023-09-16 | |
Enamine | EN300-222627-5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 5g |
$1406.0 | 2023-09-16 | |
Enamine | EN300-222627-10.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 10g |
$5221.0 | 2023-05-01 | ||
1PlusChem | 1P00F161-50mg |
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid hydrogen 2-methyl ester |
57105-58-5 | 90% | 50mg |
$565.00 | 2023-12-16 | |
1PlusChem | 1P00F161-1g |
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid hydrogen 2-methyl ester |
57105-58-5 | 90% | 1g |
$662.00 | 2023-12-16 |
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid Littérature connexe
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
57105-58-5 (3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid) Produits connexes
- 1805513-34-1(2-bromo-5-methoxy-4-nitropyridine)
- 1691000-14-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methylpyridin-2-yl)propanoic acid)
- 946247-20-7(2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide)
- 2137732-95-5(Cyclohexanamine, 2-methyl-4-[(1-methylethyl)sulfonyl]-)
- 1019116-94-9(2-{1-(3,4-dimethylphenyl)ethylamino}acetamide)
- 1502237-36-6(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane)
- 1351660-62-2(N-(furan-2-yl)methyl-2-4-(1-methyl-1H-imidazol-2-yl)piperazin-1-ylacetamide dihydrochloride)
- 2097958-21-7(2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine)
- 33869-43-1(2-Ethynyloxetane)
- 42571-78-8(2,4-dichlorophenyl chloroformate)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
pengshengyue
Membre gold
Fournisseur de Chine
Lot
